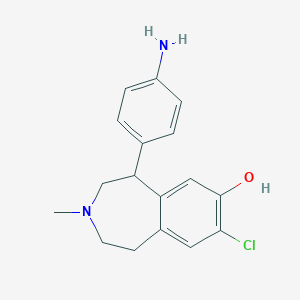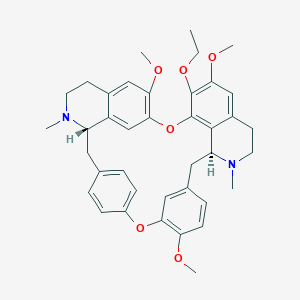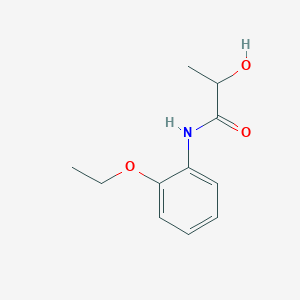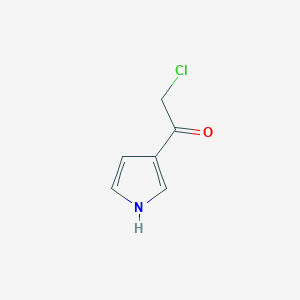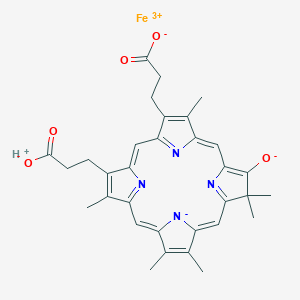
trans-2-Bromocyclopentanol
概要
説明
trans-2-Bromocyclopentanol: is an organic compound with the molecular formula C₅H₉BrO It is a brominated derivative of cyclopentanol, where the bromine atom is attached to the second carbon of the cyclopentane ring in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Cyclopentanol: One common method to synthesize trans-2-Bromocyclopentanol involves the bromination of cyclopentanol. This reaction typically uses bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure the trans configuration of the product.
Hydrobromination of Cyclopentene: Another method involves the hydrobromination of cyclopentene. This reaction uses hydrobromic acid (HBr) in the presence of a peroxide initiator to add a bromine atom and a hydroxyl group across the double bond of cyclopentene, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions:
Substitution Reactions: trans-2-Bromocyclopentanol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form a carbonyl group, resulting in the formation of trans-2-Bromocyclopentanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions: The compound can also undergo reduction reactions where the bromine atom is replaced by hydrogen, resulting in the formation of cyclopentanol. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Substitution: trans-2-Hydroxycyclopentanol, trans-2-Cyanocyclopentanol.
Oxidation: trans-2-Bromocyclopentanone.
Reduction: Cyclopentanol.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: trans-2-Bromocyclopentanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: The compound is used in research to study the mechanisms of various organic reactions, particularly those involving nucleophilic substitution and elimination.
Biology and Medicine:
Drug Development: this compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biochemical Studies: The compound is used in biochemical studies to understand the interactions between brominated organic compounds and biological systems.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Manufacturing: The compound is used as a building block in the manufacture of various chemicals and intermediates.
作用機序
The mechanism of action of trans-2-Bromocyclopentanol involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
類似化合物との比較
cis-2-Bromocyclopentanol: The cis isomer of trans-2-Bromocyclopentanol, where the bromine and hydroxyl groups are on the same side of the cyclopentane ring.
2-Chlorocyclopentanol: A chlorinated derivative of cyclopentanol with similar chemical properties.
2-Iodocyclopentanol: An iodinated derivative of cyclopentanol with similar reactivity.
Comparison:
Reactivity: this compound is generally more reactive in nucleophilic substitution reactions compared to its chlorinated and iodinated counterparts due to the leaving group ability of bromine.
Physical Properties: The trans isomer has different physical properties compared to the cis isomer, such as melting point and solubility, due to the spatial arrangement of the substituents.
特性
IUPAC Name |
(1R,2R)-2-bromocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVWZYQFAVLQKE-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


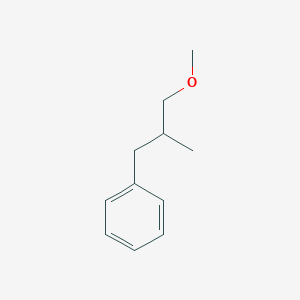

![2-[(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B54642.png)
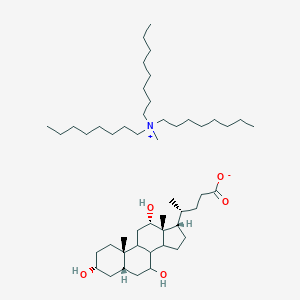
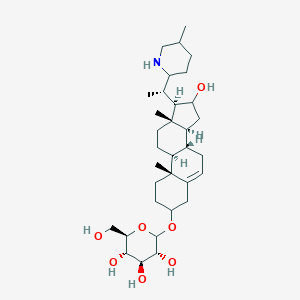
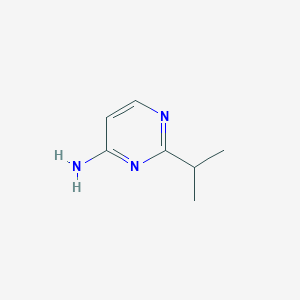
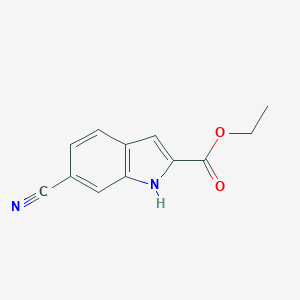
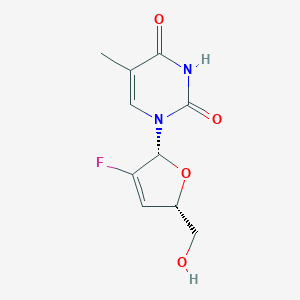
![4-{1-[(2,6-dichlorophenyl)methyl]-2-methyl-1H-imidazol-4-yl}pyrimidin-2-amine](/img/structure/B54649.png)
